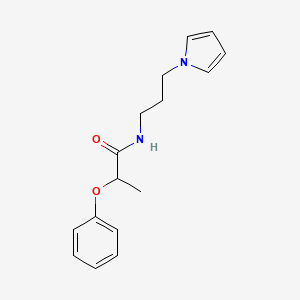
N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide” is a complex organic compound that contains a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrrole compounds are often synthesized from 4-amino-substituted benzenesulfonamides . The exact method would depend on the specific substitutions and functional groups present in the desired compound .Molecular Structure Analysis
The molecular structure of “this compound” would be based on the structures of its component parts, including a pyrrole ring, a propyl (three-carbon) chain, and a phenoxypropanamide group .Chemical Reactions Analysis
Pyrrole compounds can participate in a variety of chemical reactions, particularly electrophilic substitution reactions . The exact reactions that “this compound” could undergo would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, similar compounds with a pyrrole ring have a molecular weight around 125.17 .科学的研究の応用
Discovery and Drug Design
Compounds with similar structures have been identified as potent and selective inhibitors for various kinases, highlighting their relevance in drug discovery and development. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown to be effective Met kinase inhibitors, with one analog demonstrating complete tumor stasis in a human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
Material Science
In the field of material science, the synthesis of 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives in ionic liquid [bmim]BF4 showcases a novel and green synthesis method offering operational simplicity, higher yields, and environmental friendliness (Li et al., 2013). This approach underlines the potential of utilizing related compounds in synthesizing new materials under eco-friendly conditions.
Enhancing Cellular Uptake and Biological Activity
Modifying compounds structurally related to "N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide" has led to significant improvements in cellular uptake and biological activity. Introduction of simple aryl groups at specific positions has potentiated the biological effects of certain compounds, suggesting avenues for enhancing the delivery and efficacy of therapeutic agents (Meier et al., 2012).
Chemical Synthesis and Reactivity
Research on the chemoselective reactions of compounds containing nucleophilic centres, such as (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, has yielded valuable insights into synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines. This work illustrates the compound's utility in facilitating selective chemical transformations, which are critical in developing new pharmaceuticals and materials (Hajji et al., 2002).
作用機序
将来の方向性
特性
IUPAC Name |
2-phenoxy-N-(3-pyrrol-1-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-14(20-15-8-3-2-4-9-15)16(19)17-10-7-13-18-11-5-6-12-18/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFHYDXPJHQZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1C=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B2742676.png)
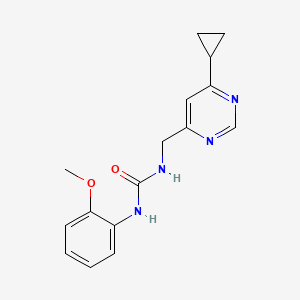
![N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2742679.png)
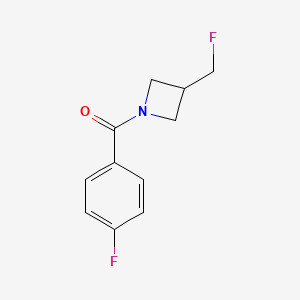
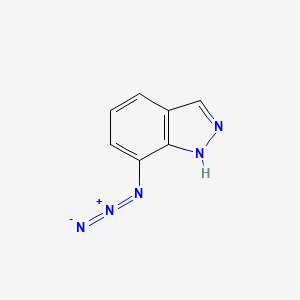
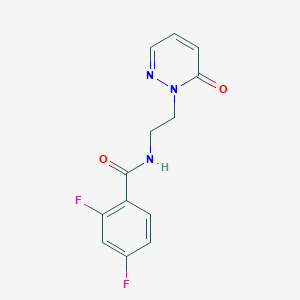
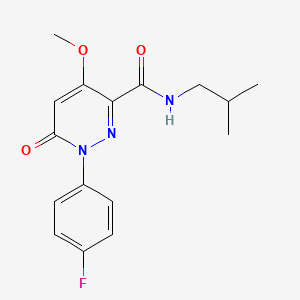
![7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742685.png)
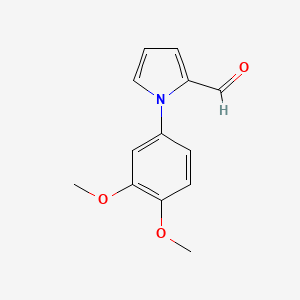
![1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2742688.png)



![8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742698.png)